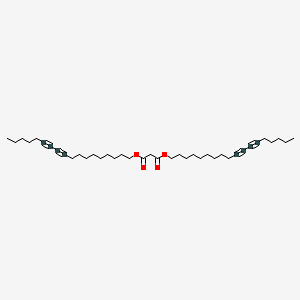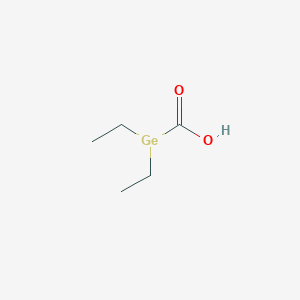
CID 78063392
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78063392” is a chemical entity registered in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of CID 78063392 involves specific synthetic routes and reaction conditions. The synthesis typically requires a series of chemical reactions, each with its own set of reagents and conditions. For example, the preparation might involve carbonization followed by sulfonation, depending on the desired properties of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up from laboratory methods. This often involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions
CID 78063392 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound might produce a carboxylic acid, while reduction might produce an alcohol .
Applications De Recherche Scientifique
CID 78063392 has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in the synthesis of other compounds.
Biology: It may have applications in the study of biological processes and pathways.
Medicine: It could be investigated for its potential therapeutic effects or as a diagnostic tool.
Industry: It may be used in the production of materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of CID 78063392 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and the context in which it is used. For example, it might inhibit or activate certain enzymes, alter gene expression, or modulate signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
CID 78063392 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with similar chemical structures or properties, such as other carbon-based solid acids or derivatives of the same chemical family .
Highlighting Uniqueness
What sets this compound apart from similar compounds might be its specific chemical structure, reactivity, or applications. For example, it might have a higher affinity for certain molecular targets or greater stability under specific conditions .
Propriétés
Formule moléculaire |
C5H11GeO2 |
|---|---|
Poids moléculaire |
175.77 g/mol |
InChI |
InChI=1S/C5H11GeO2/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8) |
Clé InChI |
UXGKUAFILBASEH-UHFFFAOYSA-N |
SMILES canonique |
CC[Ge](CC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


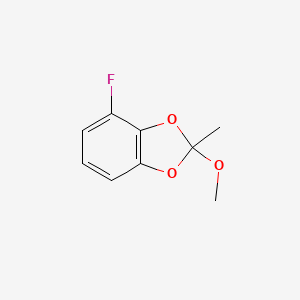
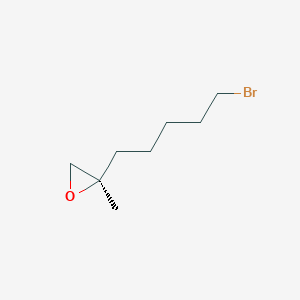
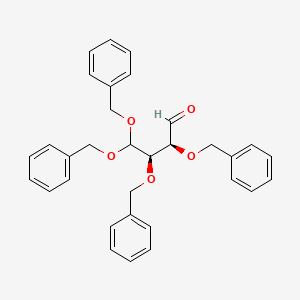

![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol](/img/structure/B14250562.png)
![1,4-Dioxaspiro[4.4]non-8-en-7-ol, 8,9-dichloro-7-(2-propenyl)-](/img/structure/B14250563.png)
![2-Butanone, 3-(acetyloxy)-1-[(4-methylphenyl)sulfonyl]-4-phenyl-, (3S)-](/img/structure/B14250567.png)
![4-[(4-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14250573.png)
![3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal](/img/structure/B14250581.png)
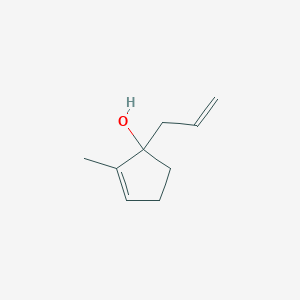
![3,3'-Diethoxy-5,5'-bis[(4-hydroxyphenyl)methyl][1,1'-biphenyl]-2,2'-diol](/img/structure/B14250601.png)
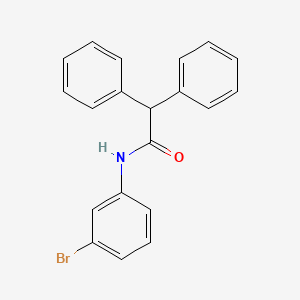
![Naphtho[2,1-b]furan-2-acetic acid, 1-methyl-](/img/structure/B14250609.png)
